molecular formula C6H11N3O2 B8338766 2-Methyl-5-oxo-1-imidazolidineacetamide

2-Methyl-5-oxo-1-imidazolidineacetamide

Cat. No. B8338766
M. Wt: 157.17 g/mol
InChI Key: SPUAEBCEASRMKK-UHFFFAOYSA-N
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Patent
US04719222

Procedure details

A solution of glycylglycinamide (0.5 g) and acetaldehyde (0.4 ml) in methanol (5 ml) was stirred at room temperature for 8 hours. Evaporation of the solvent gave a residue which was chromatographed on a silica gel column (eluant dichloromethane/methanol 75:25). The selected fractions were collected, evaporated to give the title compound (Rf=0.3, dichloromethane/methanol 7:3, silica gel plates). Mass spectrum (E.I., 70 eV, 1.5 mA), m/z=142 (M+ -CH3), 99.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([NH2:9])=[O:8])=[O:4].[CH:10](=O)[CH3:11]>CO>[CH3:10][CH:11]1[NH:1][CH2:2][C:3](=[O:4])[N:5]1[CH2:6][C:7]([NH2:9])=[O:8]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NCC(=O)NCC(=O)N
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a silica gel column (eluant dichloromethane/methanol 75:25)
CUSTOM
Type
CUSTOM
Details
The selected fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1N(C(CN1)=O)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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